molecular formula C10H14BrN5 B14408923 9-(5-Bromopentyl)-9H-purin-6-amine CAS No. 81792-13-4

9-(5-Bromopentyl)-9H-purin-6-amine

Cat. No.: B14408923
CAS No.: 81792-13-4
M. Wt: 284.16 g/mol
InChI Key: DGOAQXCGAWUKOL-UHFFFAOYSA-N
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Description

9-(5-Bromopentyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

The synthesis of 9-(5-Bromopentyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a bromopentyl halide. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 5-bromopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like cesium carbonate to facilitate the substitution reaction .

Chemical Reactions Analysis

9-(5-Bromopentyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.

Common reagents used in these reactions include bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(5-Bromopentyl)-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(5-Bromopentyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopentyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

9-(5-Bromopentyl)-9H-purin-6-amine can be compared to other purine derivatives, such as:

Properties

CAS No.

81792-13-4

Molecular Formula

C10H14BrN5

Molecular Weight

284.16 g/mol

IUPAC Name

9-(5-bromopentyl)purin-6-amine

InChI

InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14)

InChI Key

DGOAQXCGAWUKOL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N

Origin of Product

United States

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